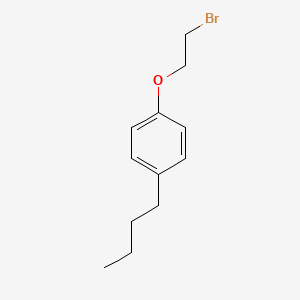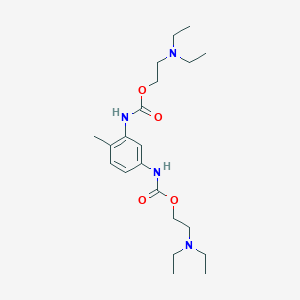
2-(Chloromethyl)-4,6-diphenyl-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-4,6-diphenyl-1,3,5-triazine is an organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a chloromethyl group and two phenyl groups attached to the triazine ring
Métodos De Preparación
The synthesis of 2-(Chloromethyl)-4,6-diphenyl-1,3,5-triazine typically involves the reaction of 2,4,6-triphenyl-1,3,5-triazine with chloromethylating agents under specific conditions. One common method involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of an intermediate, which then undergoes chloromethylation to yield the desired product .
Industrial production methods may vary, but they generally follow similar principles, with optimization for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the efficient production of the compound.
Análisis De Reacciones Químicas
2-(Chloromethyl)-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert it into alcohols or amines, depending on the reagents used.
Cyclization Reactions: The triazine ring can participate in cyclization reactions to form more complex heterocyclic structures. These reactions often require specific catalysts and conditions to proceed efficiently.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a triazine derivative with an amine group, while oxidation can produce a triazine carboxylic acid.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-4,6-diphenyl-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block for creating diverse chemical structures.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of this compound have shown promise as therapeutic agents. Their ability to interact with specific biological targets makes them candidates for further investigation in medicinal chemistry.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-4,6-diphenyl-1,3,5-triazine and its derivatives involves interactions with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This reactivity is the basis for its potential use in drug development and as a biochemical tool .
The triazine ring itself can interact with various biological pathways, influencing processes such as enzyme activity, signal transduction, and gene expression. These interactions are the subject of ongoing research to better understand the compound’s effects at the molecular level.
Comparación Con Compuestos Similares
2-(Chloromethyl)-4,6-diphenyl-1,3,5-triazine can be compared with other triazine derivatives, such as:
2,4,6-Triphenyl-1,3,5-triazine: Lacks the chloromethyl group, making it less reactive in substitution reactions.
2-(Bromomethyl)-4,6-diphenyl-1,3,5-triazine: Similar in structure but with a bromomethyl group, which can lead to different reactivity and applications.
2-(Hydroxymethyl)-4,6-diphenyl-1,3,5-triazine: Contains a hydroxymethyl group, making it more suitable for certain types of chemical modifications.
The uniqueness of this compound lies in its specific reactivity due to the chloromethyl group, which allows for a wide range of chemical transformations and applications.
Propiedades
Número CAS |
145317-37-9 |
|---|---|
Fórmula molecular |
C16H12ClN3 |
Peso molecular |
281.74 g/mol |
Nombre IUPAC |
2-(chloromethyl)-4,6-diphenyl-1,3,5-triazine |
InChI |
InChI=1S/C16H12ClN3/c17-11-14-18-15(12-7-3-1-4-8-12)20-16(19-14)13-9-5-2-6-10-13/h1-10H,11H2 |
Clave InChI |
CNVGLBUTPMEUDF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=NC(=N2)CCl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 2-[(2-thienylmethylene)amino]-](/img/structure/B11959287.png)



![3-benzyl-1-[2-(3-bromophenyl)-2-oxoethyl]-5,6-dimethyl-3H-benzimidazol-1-ium bromide](/img/structure/B11959306.png)




![2-[(2-hydroxyphenyl)carbonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B11959348.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11959371.png)
![N'-[(E)-(4-ethylphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide](/img/structure/B11959382.png)
